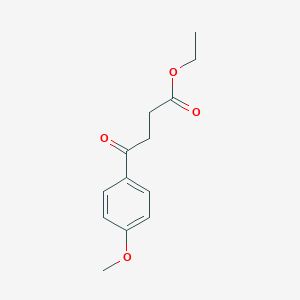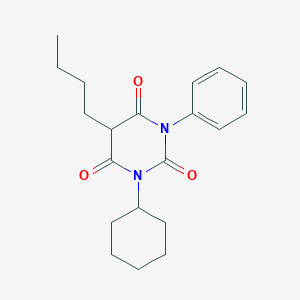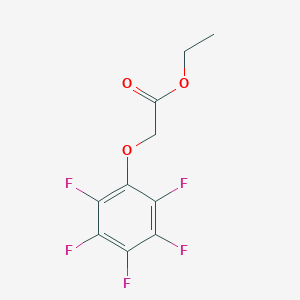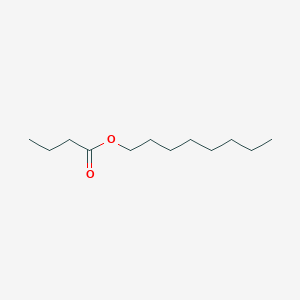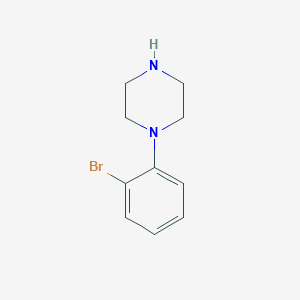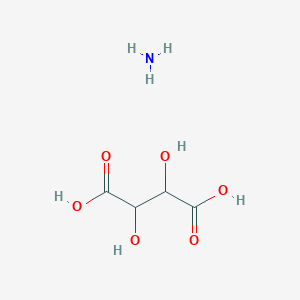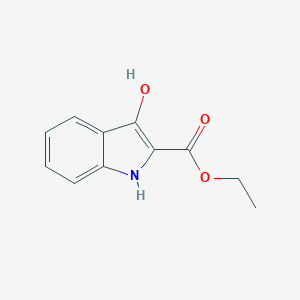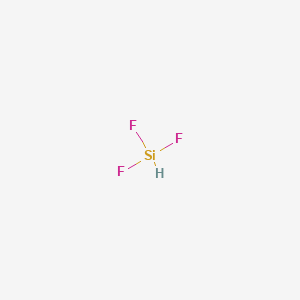
Trifluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorosilane is a chemical compound with the formula F₃HSi. At standard temperature and pressure, it is a colorless gas. It is known for its high reactivity and is often used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorosilane can be synthesized through several methods:
Reaction between Antimony Trifluoride and Trichlorosilane: This method involves the reaction of antimony trifluoride (SbF₃) with trichlorosilane (HSiCl₃).
Copper-Catalyzed Reaction: Trichlorosilane can be obtained by the copper-catalyzed reaction between hydrogen chloride (HCl) and silicon at temperatures ranging from 200 to 400°C.
Etching Operations: this compound can also be formed during certain etching operations of silicon, particularly when using mixtures of hydrofluoric acid (HF), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of this compound often involves the purification and separation of the compound by low-temperature high-vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: Trifluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and other nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Oxidation and Reduction Reactions: These reactions may involve the use of oxidizing or reducing agents, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorosilane derivatives.
Scientific Research Applications
Trifluorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which trifluorosilane exerts its effects involves its high reactivity due to the presence of fluorine atoms. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the fluorine atoms can be replaced by other substituents, leading to the formation of new compounds.
Comparison with Similar Compounds
Chlorotrifluorosilane (SiClF₃): This compound is similar to this compound but contains a chlorine atom instead of a hydrogen atom.
Tetrafluorosilane (SiF₄): This compound contains four fluorine atoms and is another fluorosilane derivative.
Uniqueness: this compound is unique due to its specific reactivity and the presence of three fluorine atoms and one hydrogen atom. This combination gives it distinct properties compared to other fluorosilane derivatives.
Properties
IUPAC Name |
trifluorosilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F3HSi/c1-4(2)3/h4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPVEXTUHHUEIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[SiH](F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3HSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.088 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-71-9 |
Source


|
| Record name | Trifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
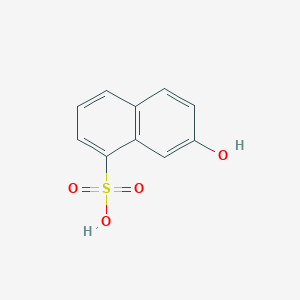
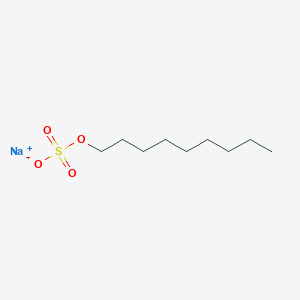
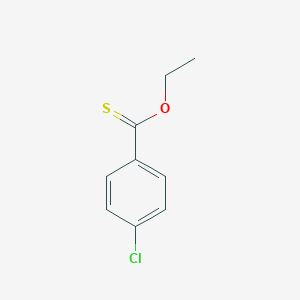
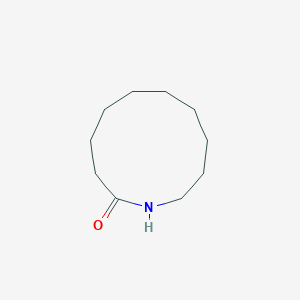
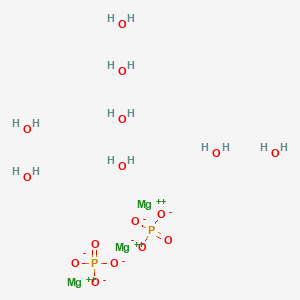
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
